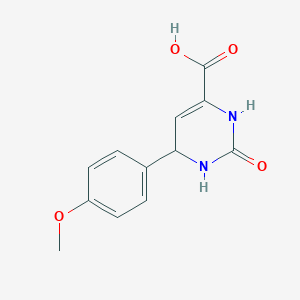

6-(4-Methoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

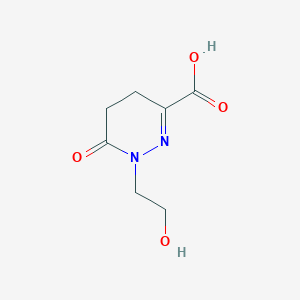

The compound “6-(4-Methoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group. The presence of a methoxyphenyl group indicates that there is a phenyl ring (a variant of a benzene ring) with a methoxy group (-O-CH3) attached .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the methoxyphenyl group, and the carboxylic acid group. The exact arrangement of these groups within the molecule would depend on the specific synthesis process .Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this molecule would be expected to participate in typical carboxylic acid reactions, such as esterification and amide formation. The presence of the pyrimidine ring could also enable it to participate in reactions specific to heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it somewhat polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación

Cosmetic Formulations: Ultraviolet Filters

MTPPBr-PHTH-DES: can serve as an ultraviolet (UV) filter in cosmetic products, particularly sunscreens. Sunscreens play a crucial role in reducing skin disorders caused by UV radiation, such as sunburn, skin aging, and cancer. The compound’s ability to absorb, reflect, and scatter UV radiation makes it valuable for sun protection. Researchers continually explore new UV filters to enhance photostability and minimize environmental impact .

Organic Synthesis: Suzuki–Miyaura Coupling

In organic synthesis, MTPPBr-PHTH-DES can be employed as a boron reagent in Suzuki–Miyaura cross-coupling reactions. This transition metal-catalyzed process is widely used for forming carbon–carbon bonds. The compound’s mild reaction conditions and functional group tolerance contribute to its success. Researchers appreciate its stability, ease of preparation, and environmental friendliness .

Deep Eutectic Solvents (DES)

MTPPBr-PHTH-DES: is a novel phthalic acid-based deep eutectic solvent. DESs are versatile alternatives to traditional solvents, offering unique properties such as low toxicity, biodegradability, and ease of synthesis. Researchers have characterized this compound using techniques like FT-IR, TGA/DTA, and NMR. Its potential applications extend to various chemical processes .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-18-8-4-2-7(3-5-8)9-6-10(11(15)16)14-12(17)13-9/h2-6,9H,1H3,(H,15,16)(H2,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWNJWMAZQJMIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C=C(NC(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one](/img/structure/B2810606.png)

![3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2810622.png)

![5-[(4-fluorobenzyl)thio]-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2810627.png)